molecular formula C11H7BrN2OS B6635852 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde

5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde

Cat. No. B6635852
M. Wt: 295.16 g/mol
InChI Key: VDYAFHDKKSPRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde, also known as BPYB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPYB is a heterocyclic compound that contains both pyrimidine and benzaldehyde moieties. Its unique structure makes it an attractive candidate for use in drug discovery and other scientific research applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde as a protein kinase inhibitor involves binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to have anti-cancer activity in vitro and in vivo. It has also been shown to inhibit the growth of leukemia cells and induce apoptosis. In addition, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been reported to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in lab experiments is its specificity for protein kinases. This makes it an attractive candidate for studying the role of protein kinases in various cellular processes. However, one limitation of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. One area of interest is the development of more potent and selective protein kinase inhibitors based on the 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde scaffold. Another area of interest is the investigation of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde's potential applications in the treatment of inflammatory diseases. Additionally, the use of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in combination with other drugs for cancer treatment is an area of active research.
In conclusion, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is a compound with potential applications in drug discovery and other scientific research fields. Its unique structure and specificity for protein kinases make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde can be synthesized using a variety of methods, including the reaction of 5-bromo-2-chloropyrimidine with thiophenol in the presence of a base. The resulting product is then reacted with benzaldehyde to produce 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been studied for its potential applications in drug discovery, particularly as an inhibitor of protein kinase enzymes. Protein kinases are enzymes that play a key role in cell signaling pathways and are often overactive in cancer cells. Inhibiting these enzymes can be an effective strategy for treating cancer. 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to inhibit several protein kinases, including JAK2, FLT3, and ABL1.

properties

IUPAC Name

5-bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYAFHDKKSPRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)SC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde

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